molecular formula C21H17N3O3S2 B2761508 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 727689-50-1

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2761508
CAS No.: 727689-50-1
M. Wt: 423.51
InChI Key: NPXJEQIWQNUQQW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H17N3O3S2 and its molecular weight is 423.51. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Profile and Redox Properties

Research on structurally related compounds, such as 2,3-dihydrobenzo[b]furan derivatives, highlights their antioxidant capacities, evident in their ability to inhibit stimulated lipid peroxidation, react towards tert-butoxyl radicals, and exhibit glutathione peroxidase-like activity. These properties suggest potential applications in mitigating oxidative stress-related damage in biological systems (Malmström et al., 2001).

Synthesis of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds, including thiadiazoles, thiazoles, and triazoles, from precursors like 1-(5-bromobenzofuran-2-yl)ethanone, has implications for the development of new materials with potential pharmaceutical applications. This underscores the synthetic versatility and potential utility of complex molecules related to the compound of interest in developing new chemical entities (Abdelhamid et al., 2016).

Antimicrobial and Pharmacokinetic Studies

The synthesis and characterization of compounds structurally similar to 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone, including their interaction with human serum albumin, offer insights into their pharmacokinetic properties and potential antimicrobial applications. This research could pave the way for developing new antimicrobial agents and understanding their interactions with biological macromolecules for therapeutic applications (Govindhan et al., 2017).

Anti-inflammatory and Bioactive Compounds

The isolation and identification of new benzoic acid derivatives and acetophenones from natural sources, exhibiting potent anti-inflammatory activity, highlight the potential of structurally related compounds in discovering new bioactive molecules. This research emphasizes the importance of natural product chemistry in identifying compounds with significant pharmacological properties (Chen et al., 2008).

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-13-2-4-14(5-3-13)16-11-28-20-22-23-21(24(16)20)29-12-17(25)15-6-7-18-19(10-15)27-9-8-26-18/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXJEQIWQNUQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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